BenchChemオンラインストアへようこそ!

(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine

GPR119 Type 2 Diabetes Insulin Secretion

(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine is a chiral, difluorinated cyclopentylamine derivative with the molecular formula C₁₃H₁₇F₂N and a molecular weight of 225.28 g/mol. The compound possesses two defined stereocenters in a trans (1R,2R) configuration and is cataloged under PubChem CID 126847830.

Molecular Formula C13H17F2N
Molecular Weight 225.28 g/mol
CAS No. 2165505-28-0
Cat. No. B1485814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine
CAS2165505-28-0
Molecular FormulaC13H17F2N
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)NCCC2=CC=C(C=C2)F
InChIInChI=1S/C13H17F2N/c14-11-6-4-10(5-7-11)8-9-16-13-3-1-2-12(13)15/h4-7,12-13,16H,1-3,8-9H2/t12-,13-/m1/s1
InChIKeyVPIGFGJNJKJTKL-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine (CAS 2165505-28-0): Baseline Characterization for Procurement Decision-Making


(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine is a chiral, difluorinated cyclopentylamine derivative with the molecular formula C₁₃H₁₇F₂N and a molecular weight of 225.28 g/mol [1]. The compound possesses two defined stereocenters in a trans (1R,2R) configuration and is cataloged under PubChem CID 126847830 [1]. It belongs to a class of fluorinated phenethylamine-cyclopentylamine hybrids that have attracted interest as ligands for G protein-coupled receptors, notably GPR119 and CCR5 [2][3]. Its procurement relevance stems from its defined stereochemistry and the presence of two distinct fluorine atoms—one on the cyclopentane ring and one on the para position of the phenethyl aromatic ring—features that distinguish it from simpler mono-fluorinated or non-fluorinated cyclopentylamine analogs.

Why (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine Cannot Be Substituted by Generic Cyclopentylamine Analogs


Substituting (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine with a generic cyclopentylamine analog—such as the non-fluorinated N-[2-(4-fluorophenyl)ethyl]cyclopentanamine or the mono-fluorinated (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine—introduces significant risks in target engagement, pharmacokinetic behavior, and assay reproducibility. The (1R,2R) trans configuration imposes a specific spatial orientation of the amine and fluorine substituents that directly affects receptor binding geometry [1]. The 2-fluoro substituent on the cyclopentane ring modulates the amine pKa by approximately 1–1.5 log units relative to the non-fluorinated parent, altering the protonation state at physiological pH and consequently affecting membrane permeability and off-target interactions [2]. Furthermore, the 4-fluoro substituent on the phenethyl ring contributes to metabolic stability by blocking para-hydroxylation, a major route of oxidative metabolism for phenethylamines [3]. Absent these precise structural features, a substitute compound may exhibit different GPR119 agonist potency, altered CCR5 antagonist activity, or divergent ADME properties, thereby compromising experimental outcomes and data reproducibility in drug discovery campaigns [4].

Quantitative Differentiation Evidence for (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine Against Closest Analogs


GPR119 Agonist Potency: Sub-100 nM Efficacy vs. Micromolar Reference Agonist PSN632408

The target compound demonstrates sub-100 nanomolar agonist activity at the human and mouse GPR119 receptor, as measured by cAMP accumulation in HEK293S cells. In a direct cross-study comparison with the widely used reference GPR119 agonist PSN632408, the target compound exhibits an EC50 that is approximately 85- to 135-fold more potent at the human receptor and approximately 190-fold more potent at the mouse receptor [1]. This potency places the compound in the same order of magnitude as advanced clinical candidates such as K-833 (human EC50 39.8 nM) and DA-1241 (human EC50 4.37 nM), but with a structurally simpler cyclopentylamine scaffold that offers greater synthetic tractability [2].

GPR119 Type 2 Diabetes Insulin Secretion

Defined (1R,2R) Trans Stereochemistry: Single Enantiomer vs. Racemic or Diastereomeric Mixtures in Receptor Binding

The (1R,2R) trans configuration of the target compound places the 2-fluoro substituent and the N-phenethyl chain on opposite faces of the cyclopentane ring. This geometry mimics the spatial arrangement required for potent GPR119 agonism and is distinct from the (1S,2S) enantiomer and the cis (1R,2S) diastereomer. In fluorinated cyclopropanamine σ receptor ligands, the trans configuration has been shown to be critical for potency, with trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine achieving a Ki of 4.8 nM at σ1 while its cis counterpart showed significantly reduced affinity [1]. Although direct stereochemical SAR data for the target compound's GPR119 activity are not publicly available, the defined (1R,2R) stereochemistry ensures batch-to-batch consistency in receptor binding assays, whereas racemic or diastereomeric mixtures introduce variable activity that complicates dose-response interpretation [2].

Stereochemistry Enantiomeric Purity Receptor Selectivity

Computed Physicochemical Profile: cLogP Differentiation from Non-Fluorinated Cyclopentylamine Analogs

The target compound has a computed XLogP3-AA of 3.2, indicating moderate lipophilicity suitable for both oral bioavailability and CNS penetration assessment [1]. Introduction of the 2-fluoro substituent on the cyclopentane ring, relative to the non-fluorinated analog N-[2-(4-fluorophenyl)ethyl]cyclopentanamine, is predicted to reduce cLogP by approximately 0.3–0.5 log units due to the electron-withdrawing effect of fluorine, while simultaneously increasing the topological polar surface area (tPSA) modestly [2]. Additionally, the target compound has a single hydrogen bond donor (the secondary amine) and three hydrogen bond acceptors (two fluorine atoms and the amine nitrogen), which together yield a favorable profile for membrane passage without excessive efflux transporter susceptibility [1]. These computed properties differentiate it from analogs lacking the cyclopentane fluorine, which would be more lipophilic and potentially more prone to CYP450-mediated oxidation [3].

Lipophilicity Physicochemical Properties Drug-likeness

Putative CCR5 Antagonist Activity: Dual-Target Potential Differentiating from GPR119-Only Agonists

Preliminary pharmacological screening data indicate that the compound can function as a CCR5 antagonist, potentially useful in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. This dual GPR119 agonist / CCR5 antagonist profile, if confirmed, would distinguish the compound from pure GPR119 agonists such as PSN632408, APD668, and DA-1241, none of which have reported CCR5 activity . The structural features enabling CCR5 antagonism in cyclopentylamine derivatives have been established in patent literature, where cyclic amine compounds bearing a 4-fluorophenethyl substituent demonstrate potent CCR5 binding [2]. The combination of GPR119-mediated insulinotropic effects and CCR5-mediated anti-inflammatory activity could position this scaffold uniquely for metabolic-inflammatory comorbidity indications.

CCR5 HIV Dual Pharmacology

DF2 Substitution Pattern: Enhanced Metabolic Stability Over Mono-Fluorinated and Non-Fluorinated Phenethylamine Analogs

The compound incorporates two distinct fluorine atoms: a 2-fluoro substituent on the cyclopentane ring and a 4-fluoro substituent on the phenethyl aromatic ring. This DF2 substitution pattern is significant because the aliphatic fluorine reduces the basicity of the adjacent amine (pKa lowering by ~1–1.5 units), potentially reducing hERG channel block and phospholipidosis risk, while the aromatic fluorine blocks para-hydroxylation by CYP450 enzymes, a major metabolic clearance pathway for phenethylamine derivatives [1][2]. In contrast, the mono-fluorinated analog (1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine lacks the aromatic fluorine and is therefore susceptible to para-hydroxylation, while the non-fluorinated analog N-[2-(4-fluorophenyl)ethyl]cyclopentanamine has only the aromatic fluorine without the amine-pKa-modulating aliphatic fluorine [3].

Metabolic Stability Fluorine Chemistry CYP450

Recommended Research and Industrial Application Scenarios for (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine Based on Quantitative Evidence


GPR119 Agonist Screening and Type 2 Diabetes Target Validation

The compound's sub-100 nM GPR119 agonist potency (human EC50 65 nM; mouse EC50 41 nM), as established by HTRF cAMP assays in HEK293S cells [1], makes it suitable as a reference agonist or chemical probe for GPR119-mediated insulin secretion studies. Its potency exceeds the commonly used tool compound PSN632408 by approximately two orders of magnitude , providing a wider assay window and enabling use at concentrations where solvent toxicity is negligible. For laboratories establishing GPR119 screening cascades, this compound serves as a high-potency comparator for benchmarking novel agonist series.

Stereospecific Receptor Pharmacology Requiring Defined (1R,2R) Enantiomer

The single (1R,2R) trans enantiomer, with two defined stereocenters and confirmed absolute configuration by InChI stereochemical descriptors [1], is appropriate for receptor binding studies where stereochemical ambiguity would confound interpretation. In fluorinated cyclopropanamine σ receptor ligands, the trans configuration was critical for low-nanomolar σ1 affinity . Procuring the defined (1R,2R) enantiomer rather than a racemic mixture ensures that observed pharmacological activity can be attributed to a single molecular entity, satisfying the requirements of journals and reviewers for chiral compound characterization.

Medicinal Chemistry Lead Optimization Leveraging DF2 Substitution Pattern

For medicinal chemistry teams exploring fluorocyclopentylamine scaffolds, this compound exemplifies a DF2 pattern (aliphatic cyclopentane 2-F + aromatic 4-F) that is predicted to confer both amine pKa modulation and metabolic protection against para-hydroxylation [1]. The moderate computed cLogP of 3.2 positions it within drug-like chemical space [2], making it a suitable starting point for further optimization of potency, selectivity, and ADME properties. The defined stereochemistry also supports structure-based drug design efforts where the spatial orientation of the fluorine and amine groups must be accurately modeled.

Dual-Target GPR119/CCR5 Polypharmacology Exploration

Preliminary pharmacological screening suggests CCR5 antagonist activity in addition to confirmed GPR119 agonism [1]. This dual-target potential makes the compound a candidate for exploring polypharmacology strategies in metabolic-inflammatory comorbidities, such as the intersection of type 2 diabetes and chronic inflammation. Researchers investigating single-molecule multi-target ligands may use this compound as a tool to probe whether simultaneous GPR119 activation and CCR5 blockade yields synergistic therapeutic benefits, a hypothesis that cannot be tested with pure GPR119 agonists like APD668 or DA-1241 [2].

Quote Request

Request a Quote for (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.